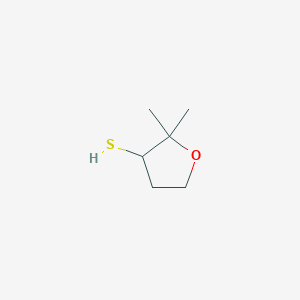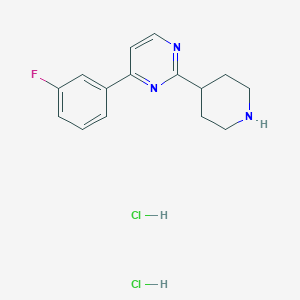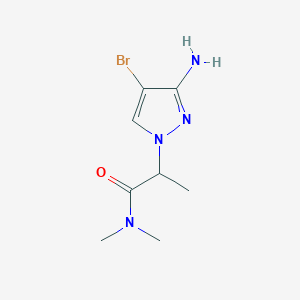
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amination: The brominated pyrazole is subjected to nucleophilic substitution with an amine to introduce the amino group.
Amidation: Finally, the compound is reacted with N,N-dimethylpropanamide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrogen-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The amino and bromine substituents on the pyrazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-benzylacetamide
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanoic acid
Uniqueness
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a bromine atom allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13BrN4O |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C8H13BrN4O/c1-5(8(14)12(2)3)13-4-6(9)7(10)11-13/h4-5H,1-3H3,(H2,10,11) |
InChI Key |
HRLCDZGDSRFEPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)N1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



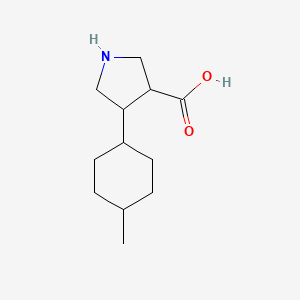
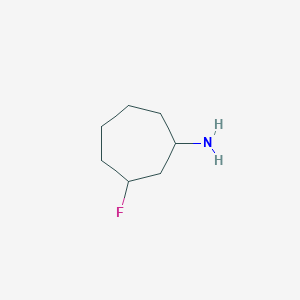
![(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13303402.png)
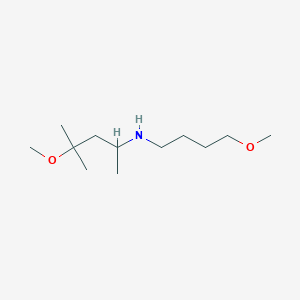
![1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13303409.png)
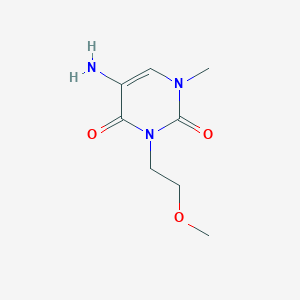
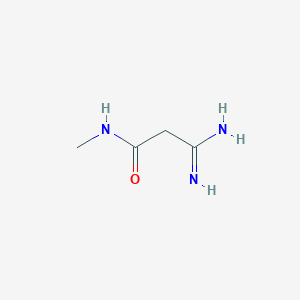
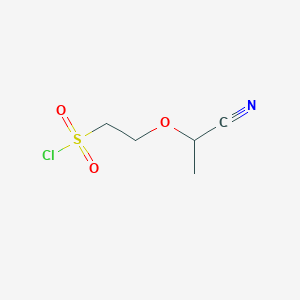
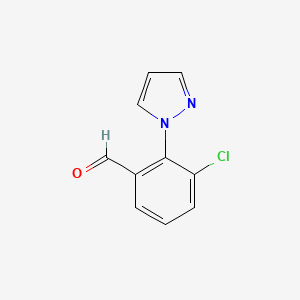
![2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13303440.png)
